molecular formula C11H16S2 B7938647 4-(3-Methylphenyl)sulfanylbutane-1-thiol

4-(3-Methylphenyl)sulfanylbutane-1-thiol

Cat. No.: B7938647
M. Wt: 212.4 g/mol
InChI Key: MMLNHCAYYLVBMK-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a butane chain substituted with a thiol (-SH) group at position 1 and a 3-methylphenylsulfanyl moiety at position 2. Its molecular formula is C11H16S2, with a molecular weight of 212.38 g/mol.

Properties

IUPAC Name

4-(3-methylphenyl)sulfanylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9,12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLNHCAYYLVBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)sulfanylbutan-1-ol

Molecular Formula : C10H13ClOS
Key Differences :

  • Functional Groups : Replaces the terminal thiol (-SH) with a hydroxyl (-OH) group and substitutes the 3-methylphenyl group with a 4-chlorophenyl ring.
  • Reactivity : The hydroxyl group in 4-(4-chlorophenyl)sulfanylbutan-1-ol reduces nucleophilicity compared to the thiol group in 4-(3-Methylphenyl)sulfanylbutane-1-thiol, making the latter more reactive in disulfide bond formation or metal coordination .
  • Electronic Effects : The electron-withdrawing chloro substituent on the phenyl ring in the former compound enhances the sulfanyl group’s electrophilicity, whereas the electron-donating methyl group in the latter may stabilize the aromatic system through hyperconjugation.
Property This compound 4-(4-Chlorophenyl)sulfanylbutan-1-ol
Molecular Weight 212.38 g/mol 216.73 g/mol
Functional Groups Thiol (-SH), 3-methylphenylsulfanyl Hydroxyl (-OH), 4-chlorophenylsulfanyl
Reactivity High (thiol-disulfide exchange) Moderate (hydrogen bonding)
Solubility Likely hydrophobic Polar aprotic solvents

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Molecular Formula : C27H25N3OS
Key Differences :

  • Structural Complexity : Incorporates a triazole ring and a cyclobutane moiety, unlike the simpler butane chain in this compound.
  • Synthetic Methodology : Both compounds utilize sulfanyl linkages, but the triazole-containing derivative requires multi-step synthesis involving cyclobutane intermediates and triazole ring formation .
  • Theoretical Studies : Computational methods like DFT have been applied to the triazole derivative to predict geometry and electronic properties, a strategy that could extend to this compound for property optimization .
Property This compound 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone
Molecular Complexity Low High (polycyclic structure)
Synthetic Accessibility Likely straightforward Requires advanced methodologies (e.g., cyclobutane derivatization)
Applications Potential in polymer crosslinking Pharmaceuticals, materials science

Key Research Findings and Implications

  • Substituent Effects : The position of substituents on the phenyl ring (e.g., 3-methyl vs. 4-chloro) significantly alters electronic and steric profiles, impacting solubility and reactivity .
  • Thiol vs. Hydroxyl Functionality : Thiol groups offer greater versatility in redox reactions and polymer chemistry compared to hydroxyl groups, which are more suited for hydrogen-bonding interactions .
  • Computational Modeling : DFT studies, as applied to related sulfanyl compounds, provide a pathway to predict and optimize the properties of this compound for targeted applications .

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